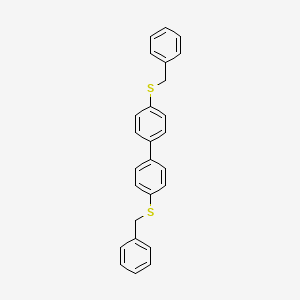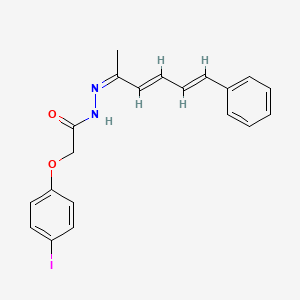![molecular formula C17H15N3O4 B3830802 2-hydroxy-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide](/img/structure/B3830802.png)
2-hydroxy-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide
説明
2-hydroxy-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide, also known as NPAAH, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.
科学的研究の応用
2-hydroxy-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 2-hydroxy-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. In agriculture, 2-hydroxy-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide has been studied for its potential as a plant growth regulator and pesticide. In material science, 2-hydroxy-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide has been investigated for its potential use as a corrosion inhibitor and as a precursor for the synthesis of metal nanoparticles.
作用機序
The exact mechanism of action of 2-hydroxy-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 2-hydroxy-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide has been shown to induce apoptosis and inhibit cell proliferation by downregulating the expression of various oncogenes. In inflammatory cells, 2-hydroxy-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In microbial cells, 2-hydroxy-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide has been shown to disrupt the cell membrane and inhibit the growth of various bacteria and fungi.
Biochemical and Physiological Effects:
2-hydroxy-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide has been shown to have various biochemical and physiological effects. In animal studies, 2-hydroxy-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide has been shown to reduce inflammation, oxidative stress, and tissue damage in various organs such as the liver, kidney, and lung. In cancer cells, 2-hydroxy-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide has been shown to inhibit tumor growth and metastasis. In microbial cells, 2-hydroxy-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide has been shown to inhibit the growth of various bacteria and fungi.
実験室実験の利点と制限
The advantages of using 2-hydroxy-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide in lab experiments include its low toxicity, high solubility, and broad spectrum of biological activities. However, the limitations of using 2-hydroxy-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide in lab experiments include its instability in aqueous solutions, its potential to form reactive intermediates, and its limited availability.
将来の方向性
There are several future directions for the study of 2-hydroxy-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide. One direction is to investigate its potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and microbial infections. Another direction is to explore its potential as a plant growth regulator and pesticide. Additionally, further research is needed to elucidate its mechanism of action and to optimize its chemical structure for improved biological activity. Finally, the development of new synthetic methods for 2-hydroxy-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide and its derivatives could lead to the discovery of novel compounds with even greater biological activity.
特性
IUPAC Name |
2-hydroxy-N-[(E)-[(E)-3-(4-nitrophenyl)prop-2-enylidene]amino]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c21-16(14-6-2-1-3-7-14)17(22)19-18-12-4-5-13-8-10-15(11-9-13)20(23)24/h1-12,16,21H,(H,19,22)/b5-4+,18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYQXVPAEAKNOS-ZLFBLCKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NN=CC=CC2=CC=C(C=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C(=O)N/N=C/C=C/C2=CC=C(C=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N'-[(1E,2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-2-phenylacetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-methyl-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]nicotinohydrazide](/img/structure/B3830772.png)
![2-(4-biphenylyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B3830779.png)
![2-(2,3-dimethylphenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B3830785.png)
![4-{2-[(2,5-dimethylphenoxy)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B3830789.png)
![N',N''-1,2-ethanediylidenebis[2-(2,5-dimethylphenoxy)acetohydrazide]](/img/structure/B3830797.png)
![2-(4-chloro-2-methylphenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B3830808.png)
![4-{2-[(1-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B3830815.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(4-chloro-3-methylphenoxy)acetohydrazide](/img/structure/B3830821.png)
![3-{2-[(2,5-dimethylphenoxy)acetyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B3830823.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(4-chloro-2-methylphenoxy)acetohydrazide](/img/structure/B3830829.png)
